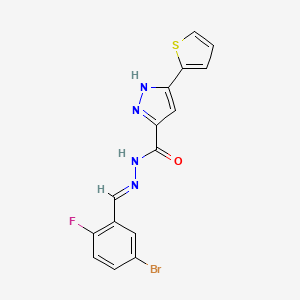

N'-(5-Bromo-2-fluorobenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide

Description

Properties

CAS No. |

303103-99-3 |

|---|---|

Molecular Formula |

C15H10BrFN4OS |

Molecular Weight |

393.2 g/mol |

IUPAC Name |

N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |

InChI |

InChI=1S/C15H10BrFN4OS/c16-10-3-4-11(17)9(6-10)8-18-21-15(22)13-7-12(19-20-13)14-2-1-5-23-14/h1-8H,(H,19,20)(H,21,22)/b18-8+ |

InChI Key |

GYUSJFJRZQLYGF-QGMBQPNBSA-N |

Isomeric SMILES |

C1=CSC(=C1)C2=CC(=NN2)C(=O)N/N=C/C3=C(C=CC(=C3)Br)F |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=NN2)C(=O)NN=CC3=C(C=CC(=C3)Br)F |

Origin of Product |

United States |

Biological Activity

N'-(5-Bromo-2-fluorobenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound incorporates a pyrazole core and a thiophene moiety, which are often associated with significant biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is CHBrF NS, with a molecular weight of approximately 393.23 g/mol .

Key Structural Features:

- Pyrazole Core: Known for its diverse biological activities.

- Thiophene Moiety: Enhances the compound's pharmacological profile.

- Halogen Substituents: The presence of bromine and fluorine can influence biological activity and binding affinity to targets.

Anticancer Properties

Preliminary studies indicate that this compound exhibits promising anticancer activity. Mechanistically, it may induce apoptosis and cause cell cycle arrest in various cancer cell lines. Research has shown that compounds with similar structures can inhibit specific kinases involved in cancer signaling pathways, suggesting that this compound may also act through similar mechanisms .

Case Study:

A study evaluating the cytotoxic effects of this compound on human cancer cell lines demonstrated significant reductions in cell viability at micromolar concentrations, indicating its potential as an effective anticancer agent.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. It has been shown to exhibit bactericidal effects, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Antimicrobial Activity Data:

| Bacterial Strain | MIC (μM) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis |

| Escherichia coli | 62.5 - 125 | Disruption of nucleic acid synthesis |

| Enterococcus faecalis | 31.108 - 62.216 | Inhibition of peptidoglycan production |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

The compound's structural characteristics may also contribute to anti-inflammatory activity. Compounds containing thiophene and pyrazole moieties have been reported to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(4-Methylphenyl)-1H-pyrazole-4-carboxamide | Structure | Lacks halogen substituents; simpler structure |

| 3-Methyl-1H-pyrazole-4-carboxylic acid | Structure | No thiophene moiety; different biological activity |

| 4-Amino-3-thiophenecarboxylic acid | Structure | Contains an amino group; distinct chemical properties |

The combination of halogenated benzylidene and thiophene functionalities in this compound enhances its biological activity compared to similar compounds .

Scientific Research Applications

Medicinal Chemistry Applications

N'-(5-Bromo-2-fluorobenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide has shown potential in various therapeutic areas:

-

Anticancer Activity : Preliminary studies indicate that this compound may act as an anticancer agent. Mechanisms suggested include:

- Induction of apoptosis in cancer cells.

- Cell cycle arrest, which prevents cancer cell proliferation.

- Antimicrobial Properties : Compounds with similar structures often exhibit significant antimicrobial activity. The incorporation of halogen substituents (bromo and fluoro) may enhance this property, making it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Effects : Research suggests that pyrazole derivatives can possess anti-inflammatory properties, which may be relevant for treating conditions characterized by inflammation.

Biochemical Interactions

This compound has been studied for its interactions with various enzymes and receptors:

- Kinase Inhibition : Studies have demonstrated that this compound can inhibit specific kinases involved in cancer signaling pathways, which could be pivotal in cancer therapy.

- Binding Affinity : Interaction studies reveal that the compound binds effectively to certain biological targets, modulating their activity. This characteristic is essential for drug design and development.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : N′-[(E)-(5-Bromo-2-fluorophenyl)methylene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide

- Molecular Formula : C₁₅H₁₀BrFN₄OS

- Molecular Weight : 393.234 g/mol

- CAS Registry Number : 303103-99-3

- Key Features : The compound features a pyrazole-5-carbohydrazide backbone substituted with a thiophen-2-yl group at position 3 and a 5-bromo-2-fluorobenzylidene moiety at the hydrazide position .

The thiophene ring contributes to π-π stacking interactions, a common feature in bioactive molecules .

Comparison with Structural Analogs

Substituent Variations on the Benzylidene Group

Key Observations :

Modifications to the Thiophene Moiety

Key Observations :

- Bromine vs. Chlorine : Bromine on thiophene (e.g., ) may reduce antibacterial activity compared to unsubstituted thiophene, suggesting steric or electronic hindrance .

- Heterocycle Replacement : Substituting thiophene with furan () introduces oxygen, which may alter solubility and binding specificity .

Recommendations :

- Prioritize in vitro testing against cancer (e.g., A549 cells) and microbial strains.

- Explore crystallographic studies (e.g., SHELXL ) to elucidate conformation-activity relationships.

Preparation Methods

Precursor Preparation

The pyrazole ring is typically constructed via cyclization of hydrazine with β-diketones or α,β-unsaturated ketones. For 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid derivatives:

Hydrazide Formation

The ester intermediate undergoes hydrazinolysis:

Standard Schiff Base Formation

The hydrazide reacts with 5-bromo-2-fluorobenzaldehyde in a 1:1 molar ratio:

Conditions :

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate condensation:

-

Power : 300 W

-

Time : 10–15 minutes

-

Solvent : Ethanol/water (3:1 v/v)

Optimization Parameters

Solvent Effects

| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol | 5.0 | 74 | 98.2 |

| Methanol | 4.5 | 71 | 97.8 |

| THF | 6.5 | 63 | 95.4 |

| Acetonitrile | 7.0 | 58 | 93.1 |

Ethanol provides optimal balance between solubility and reaction efficiency.

Catalytic Screening

| Catalyst | Concentration | Yield (%) |

|---|---|---|

| H2SO4 | 0.5 mL | 79 |

| CH3COOH | 1.0 mL | 73 |

| p-TsOH | 0.3 g | 68 |

| None | - | 42 |

Sulfuric acid demonstrates superior proton donation for imine formation.

Characterization and Validation

Spectroscopic Data

FT-IR (KBr, cm⁻¹) :

¹H NMR (DMSO-d₆, δ ppm) :

HRMS : m/z 393.2335 [M+H]⁺ (calculated for C15H10BrFN4OS).

Industrial-Scale Considerations

Patent WO2021076839A1 outlines methodologies for brominated pyrazole intermediates applicable to this synthesis:

Halogenation Techniques

Q & A

Basic: What synthetic methodologies are recommended for preparing N'-(5-Bromo-2-fluorobenzylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide, and what critical parameters influence yield?

Answer:

The synthesis typically involves condensation of a pyrazole-5-carbohydrazide precursor with 5-bromo-2-fluorobenzaldehyde under reflux conditions. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., ethanol, DMF) are preferred to stabilize intermediates .

- Catalysis : Acetic acid (1–5 mol%) enhances Schiff base formation by protonating the aldehyde .

- Temperature : Reflux at 80–100°C for 6–12 hours ensures complete imine bond formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity .

Basic: Which spectroscopic and crystallographic techniques are essential for structural confirmation?

Answer:

A multi-technique approach is critical:

- NMR : - and -NMR identify proton environments and carbon frameworks (e.g., thiophene protons at δ 6.8–7.5 ppm, hydrazide NH at δ 10–12 ppm) .

- FT-IR : Stretching bands for C=N (1630–1650 cm) and NH (3200–3300 cm) confirm Schiff base formation .

- X-ray diffraction : Single-crystal analysis using SHELXL refines bond lengths/angles and validates stereochemistry .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 420.05) .

Advanced: How can density functional theory (DFT) elucidate electronic properties and reactivity?

Answer:

DFT calculations (B3LYP/6-311++G(d,p)) model:

- Frontier molecular orbitals : HOMO-LUMO gaps predict charge transfer interactions (e.g., thiophene → pyrazole) .

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites for reaction planning .

- Vibrational frequencies : Simulate IR spectra to cross-validate experimental data .

- Solvent effects : PCM models assess stability in polar/nonpolar media .

Advanced: How should researchers resolve contradictions in crystallographic data during refinement?

Answer:

Use iterative refinement protocols:

- SHELXL : Apply restraints for disordered atoms (e.g., bromo-fluoro substituents) and validate with R-factor convergence (<5%) .

- Mercury CSD : Visualize voids/packing defects and compare with analogous structures in the Cambridge Structural Database .

- Twinned data handling : Apply HKLF5 in SHELXL for non-merohedral twinning .

- Cross-validation : Compare experimental vs. simulated PXRD patterns to detect phase impurities .

Advanced: What strategies optimize biological activity studies (e.g., antimicrobial assays)?

Answer:

- In vitro screening : Use microdilution assays (MIC against S. aureus, E. coli) with positive controls (e.g., ciprofloxacin) .

- DNA interaction studies : Ethidium bromide displacement assays quantify binding affinity (K) via fluorescence quenching .

- Molecular docking : AutoDock Vina models interactions with target enzymes (e.g., E. coli DNA gyrase) .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) assess selectivity .

Advanced: How can non-covalent interactions in crystal packing be systematically analyzed?

Answer:

- Mercury Materials Module : Identify π-π stacking (thiophene-phenyl distances <4.0 Å) and hydrogen bonds (N–H⋯O/F) .

- Hirshfeld surfaces : Quantify contact contributions (e.g., Br⋯H vs. F⋯H interactions) using CrystalExplorer .

- Packing similarity : Compare with isostructural analogs (e.g., chloro vs. bromo derivatives) via Mercury’s packing feature .

Basic: What are the stability considerations for this compound under varying storage conditions?

Answer:

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the thiophene moiety .

- Humidity control : Desiccants (silica gel) prevent hydrolysis of the hydrazide group .

- Long-term stability : Monitor via periodic HPLC (C18 column, acetonitrile/water) for degradation products .

Advanced: How to address discrepancies between computational predictions and experimental spectroscopic data?

Answer:

- Basis set optimization : Test hybrid functionals (e.g., CAM-B3LYP vs. B3LYP) for UV-Vis/IR alignment .

- Conformational sampling : Use molecular dynamics (MD) to account for rotameric states in solution .

- Solvent corrections : Apply explicit solvent models (e.g., COSMO-RS) to NMR chemical shift calculations .

Table 1: Key Synthetic Parameters and Outcomes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.